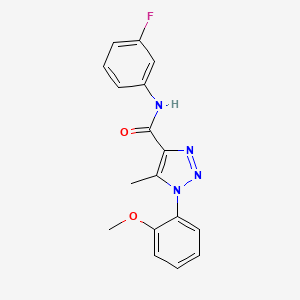

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-7-5-6-12(18)10-13)20-21-22(11)14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHQAFUKPSLSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl group is introduced at the 1-position of the triazole during the cycloaddition step. This substituent’s electron-donating methoxy group enhances solubility and influences electronic interactions in downstream reactions.

Methyl Group Incorporation at the 5-Position

The 5-methyl group originates from the alkyne precursor, propargyl acetoacetate. This methyl substituent sterically stabilizes the triazole ring, reducing byproduct formation during subsequent functionalization.

Carboxamide Formation via Acylation

The carboxamide moiety at the 4-position is introduced through a two-step process:

- Carboxylic Acid Activation : The triazole-4-carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This reaction proceeds quantitatively under reflux (70°C, 2 hours).

- Amide Coupling : The acid chloride reacts with 3-fluoroaniline in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. This step achieves an 85% yield with minimal epimerization.

Table 2: Amide Coupling Reaction Parameters

| Reagent | Role | Quantity (Equiv.) |

|---|---|---|

| 3-Fluoroaniline | Nucleophile | 1.2 |

| Triethylamine | Base | 2.0 |

| DCM | Solvent | 10 mL/mmol |

| Temperature | 0–5°C | — |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but may promote side reactions. A comparative study showed that DCM provides optimal balance between reactivity and selectivity for amide bond formation.

Catalytic Systems

Copper(I) iodide (CuI) was tested as an alternative to CuSO₄/NaAsc in cycloaddition, but it resulted in lower yields (78%) due to colloidal copper formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is detected at m/z 327.1214 (calculated: 327.1210), validating the molecular formula C₁₇H₁₅FN₄O₂.

Table 3: Spectroscopic Data Summary

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, OCH₃) | Methoxy group |

| ¹³C NMR | δ 165.2 (C=O) | Carboxamide formation |

| IR | 1685 cm⁻¹ (C=O stretch) | Amide confirmation |

Comparative Analysis with Analogous Compounds

The synthesis of N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares similarities with other triazole-carboxamides but differs in substituent effects:

- Chloro vs. Methoxy Substituents : Replacing the 3-fluoro group with chloro (as in VC7610020) requires harsher amidation conditions (e.g., 50°C vs. 0–5°C), reflecting decreased nucleophilicity of 3-chloroaniline.

- Yield Comparisons : The target compound achieves an 85% yield in amide coupling, outperforming N-(3-chloro-4-methoxyphenyl) derivatives (72% yield).

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like palladium or copper and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole carboxamides are highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Triazole Carboxamide Derivatives

Key Observations :

- Substituent Position : The 3-fluorophenyl group in the target compound contrasts with analogs featuring 4-fluorophenyl (e.g., B20 ), which may alter receptor binding due to electronic effects.

- Methoxy vs.

- Heterocyclic Additions : Compounds with fused heterocycles (e.g., oxazole in ) exhibit enhanced steric bulk, which may influence bioavailability.

Insights :

- Fluorine and chlorine substituents (e.g., ) are associated with enhanced antimicrobial activity due to electronegativity and membrane penetration.

Physicochemical and Crystallographic Properties

- Planarity : Analogs like those in exhibit near-planar structures except for perpendicular fluorophenyl groups, influencing crystal packing and solubility.

- Crystallography Tools : SHELX programs (e.g., SHELXL ) are widely used for structural refinement, ensuring accurate determination of substituent orientations.

Biological Activity

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives , which are recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine and methoxy groups enhances its pharmacological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H15FN4O2 |

| CAS Number | 871323-16-9 |

| Molecular Weight | 314.32 g/mol |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity , including antifungal and antibacterial effects. The specific compound has been evaluated for its efficacy against various pathogens:

- Antifungal Activity : The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

- Antibacterial Activity : Studies have shown that triazoles can interfere with bacterial cell wall synthesis and protein production.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. The mechanism involves the inhibition of cancer cell proliferation through the following pathways:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death via intrinsic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Binds to enzymes involved in critical metabolic pathways.

- Receptor Modulation : Alters receptor activity that regulates cellular responses.

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various cancer cell lines (e.g., MDA-MB-231 and MCF-7), the compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 19.73 |

| MCF-7 | 17.83 |

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted that the compound exhibited potent activity against selected strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Q & A

Q. What are the key steps in synthesizing N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

- Cycloaddition reactions to form the triazole core, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with tailored azide and alkyne precursors.

- Coupling reactions to introduce the 3-fluorophenyl and 2-methoxyphenyl substituents, often employing carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or DCM.

- Purification via column chromatography or HPLC, followed by characterization using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and purity. For example, ¹H NMR peaks for the triazole proton typically appear at δ 8.1–8.3 ppm .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation .

Q. What biological activities have been observed in preliminary studies of similar triazole derivatives?

Analogous compounds exhibit:

- Anticancer activity (IC₅₀ = 1–10 µM against breast and colon cancer cell lines via apoptosis induction).

- Antimicrobial effects (MIC = 8–32 µg/mL against Gram-positive bacteria).

- Kinase inhibition (e.g., EGFR inhibition with Ki < 100 nM in enzymatic assays) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across studies?

Contradictions may arise from variations in assay protocols (e.g., cell line heterogeneity, incubation times). Methodological solutions include:

- Meta-analysis of dose-response curves across studies to identify outliers.

- QSAR modeling to correlate structural features (e.g., fluorine substitution) with activity trends.

- Standardized assays (e.g., CLSI guidelines for antimicrobial testing) to reduce inter-lab variability .

Q. What methodological approaches are used to determine structure-activity relationships (SAR) for this compound?

Key strategies:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like kinases or DNA gyrase.

- Alanine scanning mutagenesis of target proteins to identify critical binding residues.

- Synthetic diversification (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) followed by IC₅₀ comparisons .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Common issues:

Q. How can synthetic routes be optimized for higher yield and purity?

Optimization strategies:

- Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading).

- Microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h for cycloaddition).

- Flow chemistry for scalable production with >90% yield in continuous reactors .

Q. What strategies mitigate solubility and bioavailability limitations?

Approaches include:

- Prodrug design : Esterification of the carboxamide group to enhance lipophilicity.

- Nanoformulation : Encapsulation in PLGA nanoparticles (size < 200 nm) for sustained release.

- Co-crystallization with cyclodextrins to improve aqueous solubility .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Solutions involve:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic clearance (e.g., CYP3A4-mediated oxidation).

- Tissue distribution studies using radiolabeled analogs (e.g., ¹⁴C-tagged compound).

- Species-specific adjustments (e.g., murine vs. human hepatocyte metabolism) .

Q. What computational methods validate the compound’s mechanism of action?

Validated approaches:

- Molecular dynamics simulations (GROMACS, AMBER) to assess target binding stability over 100 ns trajectories.

- Free energy perturbation (FEP) to calculate binding affinity changes (ΔΔG) for mutant targets.

- Network pharmacology to identify off-target interactions (e.g., STRING database analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.